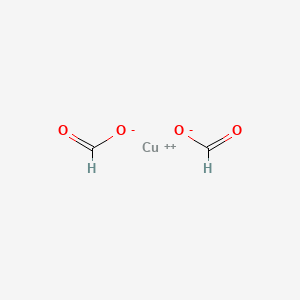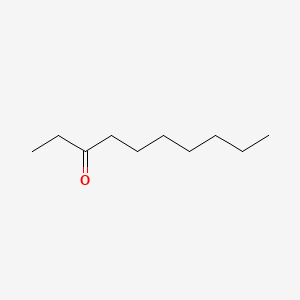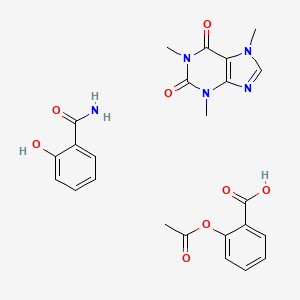
Vincents powder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vincent’s powder, also known as Vincent’s APC, is a compound analgesic that was widely used in Australia during the 20th century. It was formulated by Dr. Harry John Clayton and consisted of aspirin, phenacetin, and caffeine. The compound was marketed as a remedy for headaches, colds, and other minor ailments .
Méthodes De Préparation
Vincent’s powder was initially prepared by mixing aspirin, phenacetin, and caffeine in specific proportions. The mixture was then ground into a fine powder and packaged in small envelopes or tablets. Industrial production involved more sophisticated techniques, including the use of machinery to ensure uniform mixing and precise dosing .
Analyse Des Réactions Chimiques
Vincent’s powder undergoes several chemical reactions, primarily due to its active ingredients:
Oxidation: Aspirin (acetylsalicylic acid) can undergo oxidation to form salicylic acid and acetic acid.
Hydrolysis: In the presence of moisture, aspirin can hydrolyze to salicylic acid and acetic acid.
Reduction: Phenacetin can be reduced to paracetamol (acetaminophen) under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed from these reactions are salicylic acid, acetic acid, and paracetamol .
Applications De Recherche Scientifique
Vincent’s powder has been studied for its various applications in scientific research:
Chemistry: The compound has been used to study the kinetics of hydrolysis and oxidation reactions.
Biology: Researchers have investigated the effects of aspirin and phenacetin on cellular processes and enzyme activity.
Medicine: The analgesic and antipyretic properties of Vincent’s powder have been explored for pain relief and fever reduction.
Mécanisme D'action
The mechanism of action of Vincent’s powder is primarily due to its active ingredients:
Aspirin: Inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins, which are involved in inflammation, pain, and fever.
Phenacetin: Metabolized to paracetamol, which also inhibits COX enzymes and has analgesic and antipyretic effects.
Comparaison Avec Des Composés Similaires
Vincent’s powder can be compared to other compound analgesics such as Bex powders and tablets, which also contained aspirin, phenacetin, and caffeine. Vincent’s powder was unique in its formulation and packaging, which contributed to its popularity in Australia .
Similar compounds include:
Bex powders: Another popular analgesic in Australia, containing similar active ingredients.
Paracetamol: A common analgesic and antipyretic, often used as a substitute for phenacetin.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic properties.
Propriétés
Numéro CAS |
53664-50-9 |
|---|---|
Formule moléculaire |
C24H25N5O8 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;2-hydroxybenzamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H8O4.C8H10N4O2.C7H7NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(10)5-3-1-2-4-6(5)9/h2-5H,1H3,(H,11,12);4H,1-3H3;1-4,9H,(H2,8,10) |
Clé InChI |
DYOWGCNNYMLFQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
Key on ui other cas no. |
53664-50-9 |
Synonymes |
aspirin, caffeine, salicylamide drug combination Phensic Vincents Powde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


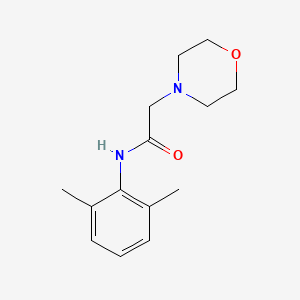
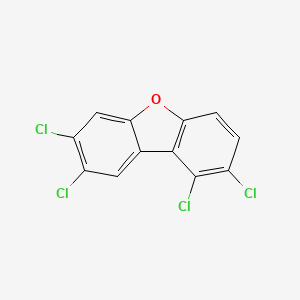
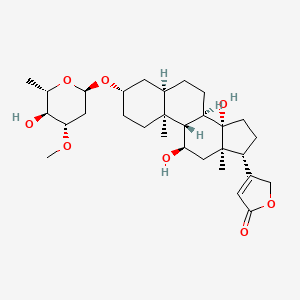
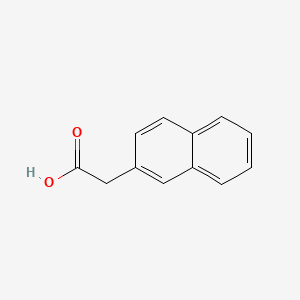
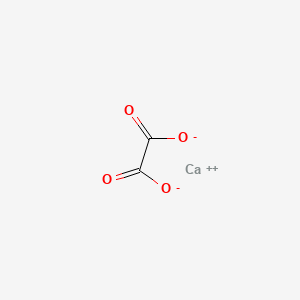
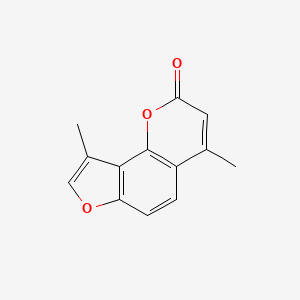
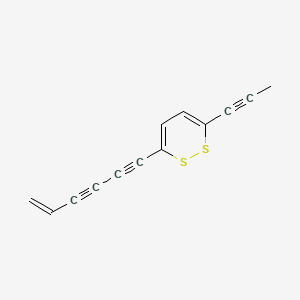
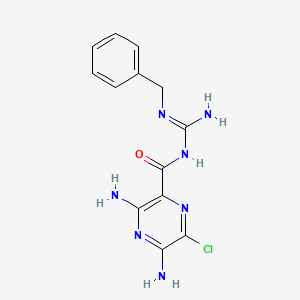
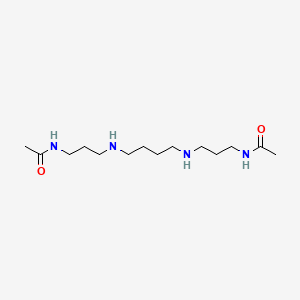
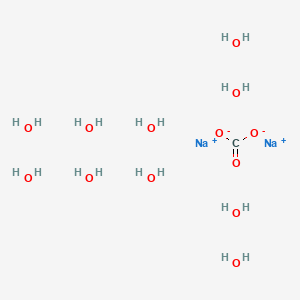
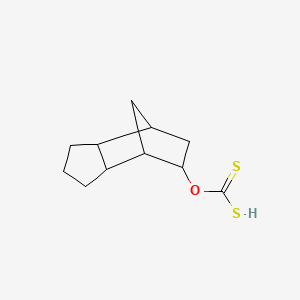
![methyl 16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1198401.png)
